molecular formula C25H18N2 B5180200 1-(4-Methylphenyl)-3-pyridin-3-ylbenzo[f]quinoline

1-(4-Methylphenyl)-3-pyridin-3-ylbenzo[f]quinoline

Cat. No.: B5180200
M. Wt: 346.4 g/mol
InChI Key: OFOWBHFOPJPVKQ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-pyridin-3-ylbenzo[f]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-pyridin-3-ylbenzo[f]quinoline typically involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. Another approach is the Pfitzinger reaction, which involves the reaction of isatin with an aromatic amine under basic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-pyridin-3-ylbenzo[f]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce partially hydrogenated quinoline derivatives .

Scientific Research Applications

1-(4-Methylphenyl)-3-pyridin-3-ylbenzo[f]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-pyridin-3-ylbenzo[f]quinoline varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylphenyl)-3-pyridin-3-ylbenzo[f]quinoline stands out due to its unique combination of a pyridine ring and a benzoquinoline structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methylphenyl)-3-pyridin-3-ylbenzo[f]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2/c1-17-8-10-19(11-9-17)22-15-24(20-6-4-14-26-16-20)27-23-13-12-18-5-2-3-7-21(18)25(22)23/h2-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOWBHFOPJPVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CN=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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